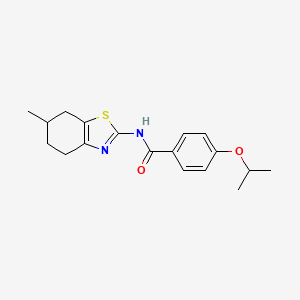

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide

Beschreibung

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an isopropoxy group and a tetrahydrobenzo[d]thiazolyl moiety, making it a unique structure for studying its chemical and biological properties.

Eigenschaften

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-11(2)22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)23-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXPSLNLMBRBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

Introduction of the Tetrahydrobenzo[d]thiazolyl Moiety: The tetrahydrobenzo[d]thiazolyl group can be introduced through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol, under acidic conditions.

Final Coupling: The final step involves coupling the benzamide core with the tetrahydrobenzo[d]thiazolyl moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H22N2OS

- Molecular Weight : 302.43 g/mol

- IUPAC Name : N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide

The structure features a benzothiazole moiety linked to a propan-2-yloxybenzamide group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have indicated that derivatives of benzothiazole exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Case Study : A derivative similar to this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is essential for developing safer cancer therapies .

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| N-(6-methyl...) | HCT116 (colorectal carcinoma) | 5.85 | Higher potency than standard drug 5-FU |

| N-(6-methyl...) | MCF7 (breast cancer) | 4.53 | Significant growth inhibition |

Antimicrobial Properties

The compound has shown promising results against microbial pathogens:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 1.27 µM for some derivatives .

| Microorganism | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1.27 | High |

| Escherichia coli | 1.43 | Moderate |

| Candida albicans | 2.60 | Significant |

Enzyme Inhibition

Research indicates that compounds like N-(6-methyl...) can act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis . This inhibition disrupts DNA synthesis in rapidly dividing cells, making it a target for anticancer and antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound selectively targets tumor cells while exhibiting lower toxicity towards normal cells:

- Selectivity Index : The selectivity index is calculated based on IC50 values against cancer versus normal cell lines .

Future Directions and Research Opportunities

The potential applications of N-(6-methyl...) extend beyond anticancer and antimicrobial activities:

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could enhance treatment outcomes.

- Structural Modifications : Further research into structural modifications may yield derivatives with improved potency and selectivity.

Wirkmechanismus

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide

- 4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzoic acid

- 4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzylamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropoxy and tetrahydrobenzo[d]thiazolyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its biological activity. The structure can be described as follows:

- Molecular Formula : C15H20N2O2S

- Molecular Weight : 288.40 g/mol

- CAS Number : Not explicitly listed but derived from related compounds.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole possess significant antimicrobial properties. In vitro studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. For instance, compounds with similar structural features have been reported to have minimal inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. Studies involving cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that these compounds could inhibit cell proliferation effectively. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Certain compounds may interact with specific receptors (e.g., GSK-3β), leading to altered signaling cascades that affect cell survival and proliferation.

Case Studies

A notable study focused on the synthesis and evaluation of various benzothiazole derivatives for their anticancer activity. The findings revealed that modifications on the benzothiazole ring significantly influenced the biological activity. For instance:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | High |

| Compound B | HCT116 | 12.0 | Moderate |

| Compound C | A549 | 8.5 | High |

This table illustrates how structural variations can lead to differing levels of biological efficacy.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzothiazole derivatives are often prepared by reacting substituted amines with benzoyl chlorides in polar aprotic solvents like pyridine. A typical protocol involves refluxing 5-chlorothiazol-2-amine with a benzoyl chloride derivative (e.g., 2,4-difluorobenzoyl chloride) in pyridine, followed by purification via column chromatography (hexane/ethyl acetate) and recrystallization from methanol . Monitoring reaction progress using TLC ensures intermediate purity .

Q. How is compound purity validated post-synthesis?

Purity is assessed via melting point analysis, HPLC, and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, IR confirms amide bond formation (~1650–1700 cm⁻¹ for C=O stretching), while NMR identifies proton environments (e.g., methyl groups in the tetrahydrobenzothiazole moiety at δ 1.2–1.5 ppm). Elemental analysis (C, H, N, S) further validates stoichiometric composition .

Q. What solvents and catalysts optimize yield in benzamide synthesis?

Polar solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while Cu(I)-catalyzed click chemistry (e.g., CuSO₄·5H₂O/sodium ascorbate) improves regioselectivity in triazole formation. For benzothiazole derivatives, glacial acetic acid as a proton donor accelerates Schiff base formation during condensation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds (N–H···N/O) and π-π stacking stabilize crystal packing. SHELX software (v.2018+) refines data using least-squares methods, with R-factors < 5% indicating high accuracy .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies in antimicrobial assays may arise from strain variability or assay conditions (e.g., broth dilution vs. disk diffusion). Standardizing protocols per NCCLS guidelines (e.g., fixed inoculum size, controlled pH) reduces variability. Dose-response curves (IC₅₀) and statistical validation (p < 0.05, n ≥ 3) improve reproducibility .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological properties?

Systematic substitution of the benzamide’s isopropoxy group or tetrahydrobenzothiazole methyl group modulates lipophilicity and target binding. For example, trifluoromethyl groups (as in analogous compounds) increase metabolic stability by reducing cytochrome P450 oxidation. Docking simulations (AutoDock Vina) predict binding affinities to enzymes like PFOR in anaerobic pathogens .

Q. What in vitro models assess metabolic stability of this compound?

Liver microsomal assays (e.g., rat/human S9 fractions) quantify metabolic half-life (t₁/₂) by monitoring parent compound depletion via LC-MS. Co-factors (NADPH) simulate Phase I metabolism. High t₁/₂ (>60 min) suggests suitability for in vivo studies .

Q. How do hydrogen-bonding networks influence solubility and formulation?

Crystal engineering via co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) disrupts strong intermolecular H-bonds, enhancing aqueous solubility. Powder X-ray diffraction (PXRD) tracks polymorph transitions, while DSC measures melting points to identify stable forms .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (s, 6H, CH₃), δ 4.65 (m, 1H, OCH(CH₃)₂), δ 7.25–7.85 (m, aromatic H) | |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C ether) | |

| HPLC (C18) | Retention time: 8.2 min (purity > 98%) |

Q. Table 2. Optimization of Click Chemistry Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (CuSO₄) | 10 mol% | 85% yield |

| Temperature | RT → 50°C | 78% → 92% yield |

| Solvent | DMF:H₂O (4:1) | Improved mixing |

| Reaction Time | 12 h | Complete conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.